PPARγ Binding Affinity: In Silico Comparison
In molecular docking studies against the PPARγ ligand-binding domain, 3‑(4‑aminobutyl)‑1,3‑thiazolidine‑2,4‑dione demonstrated a calculated dissociation constant (Kd) of 12.3 nM, representing a 22% improvement in predicted binding affinity over rosiglitazone (Kd = 15.8 nM) in the same in silico model . This enhancement is attributed to the flexible aminobutyl side chain forming additional hydrogen‑bond contacts within the PPARγ binding pocket that the rigid aminoethoxy‑phenyl linker of rosiglitazone cannot access.
| Evidence Dimension | PPARγ binding affinity (Kd, in silico molecular docking) |
|---|---|
| Target Compound Data | Kd = 12.3 nM (3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione, free base form) |
| Comparator Or Baseline | Rosiglitazone: Kd = 15.8 nM |
| Quantified Difference | Target compound shows 1.28‑fold stronger predicted binding (22% lower Kd) |
| Conditions | In silico molecular docking; specific docking software and PPARγ crystal structure PDB ID not specified in source |
Why This Matters
A lower predicted Kd against PPARγ suggests that this scaffold may achieve equivalent receptor occupancy at lower concentrations than rosiglitazone, making it a more efficient starting point for developing insulin‑sensitizing agents with reduced dose‑dependent adverse effects.
